Understanding Abasic Sites in DNA Damage: An In-depth Technical Guide
Understanding Abasic Sites in DNA Damage: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abasic (AP) sites are one of the most common and significant forms of DNA damage, arising from spontaneous hydrolysis of the N-glycosidic bond or as a key intermediate in the base excision repair (BER) pathway. If left unrepaired, these non-coding lesions are potent blocks to DNA replication and transcription, and are highly mutagenic. This guide provides a comprehensive technical overview of the formation, chemical properties, and cellular processing of AP sites. It details the enzymatic pathways responsible for their repair, with a focus on the key enzymes involved, and presents quantitative data on their kinetics. Furthermore, this document outlines detailed experimental protocols for the detection and quantification of AP sites, and discusses their role in mutagenesis and as emerging therapeutic targets in cancer.
Formation and Chemical Nature of Abasic Sites
Apurinic/apyrimidinic (AP) sites are locations in the DNA backbone where a nucleobase has been lost, leaving a deoxyribose sugar.[1][2][3][4] This loss can occur through two primary mechanisms:
-
Spontaneous Hydrolysis: The N-glycosidic bond linking the base to the deoxyribose sugar is susceptible to spontaneous hydrolysis.[2][5] Depurination, the loss of a purine base (adenine or guanine), is significantly more frequent than depyrimidination (loss of cytosine or thymine).[6][7] It is estimated that thousands of purine bases are lost per cell per day through this process.[1][2][6][7]
-
Enzymatic Removal: As a central intermediate in the Base Excision Repair (BER) pathway, AP sites are generated by the action of DNA glycosylases.[1][2][5] These enzymes recognize and excise damaged or inappropriate bases (e.g., oxidized, alkylated, or deaminated bases) by cleaving the N-glycosidic bond.[1][2][5]
The deoxyribose sugar at an AP site exists in equilibrium between a cyclic furanose form and a reactive open-chain aldehyde form.[2][8] This aldehyde group makes the AP site chemically unstable and susceptible to further reactions, including strand cleavage via β-elimination.[2][9]
Quantitative Data on Abasic Site Formation
The frequency of spontaneous base loss is a critical parameter in understanding the basal level of DNA damage. The following table summarizes the estimated rates of depurination and depyrimidination in a mammalian cell.
| Type of Base Loss | Estimated Events per Cell per Day | References |
| Depurination | 5,000 - 10,000 | [1][6][7] |
| Depyrimidination | 250 - 500 | [10] |
The Base Excision Repair Pathway for Abasic Sites
The primary cellular defense against the deleterious effects of AP sites is the Base Excision Repair (BER) pathway.[3][11] This highly coordinated process involves a series of enzymes that act in succession to restore the integrity of the DNA. The core of the BER pathway can be divided into two main sub-pathways: short-patch BER and long-patch BER.
Short-Patch Base Excision Repair
Short-patch BER is the predominant pathway for the repair of a single AP site and involves the replacement of a single nucleotide. The key steps are:
-
AP Site Recognition and Incision: AP Endonuclease 1 (APE1) is the major human AP endonuclease.[12][13] It recognizes the AP site and incises the phosphodiester backbone immediately 5' to the lesion, generating a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribose phosphate (dRP) terminus.[12][13]
-
dRP Excision: DNA Polymerase β (Pol β) possesses a dRP lyase activity in its N-terminal domain, which removes the 5'-dRP moiety.[14]
-
DNA Synthesis: Pol β then fills the single-nucleotide gap by inserting the correct nucleotide.[14]
-
Ligation: DNA Ligase IIIα (LIG3A), in complex with its scaffolding partner XRCC1, seals the remaining nick in the DNA backbone.[12]
Long-Patch Base Excision Repair
Long-patch BER is an alternative pathway that involves the synthesis of a longer stretch of DNA (2-10 nucleotides). This pathway is often utilized when the 5'-dRP terminus is modified and cannot be readily removed by Pol β. The key steps diverge after the initial incision by APE1 and involve different enzymes for DNA synthesis and ligation.
Protein-Protein Interactions in BER
The efficiency of the BER pathway relies on a highly coordinated series of protein-protein interactions, often orchestrated by the scaffold protein X-ray repair cross-complementing protein 1 (XRCC1).[1][12] XRCC1 interacts with multiple BER proteins, including DNA glycosylases, APE1, Pol β, and DNA Ligase IIIα, facilitating the handoff of the DNA intermediate between the different enzymatic steps.[1][12] Poly(ADP-ribose) polymerase 1 (PARP1) also plays a crucial role in sensing the DNA strand break and recruiting the BER machinery.[3]
Signaling Pathway for Short-Patch Base Excision Repair
Caption: The core steps of the short-patch base excision repair pathway for abasic sites.
Key Enzymes in Abasic Site Processing
DNA Glycosylases
DNA glycosylases are a diverse family of enzymes that initiate the BER pathway by recognizing and excising specific types of damaged or inappropriate bases. They are categorized as either monofunctional or bifunctional.
-
Monofunctional Glycosylases: These enzymes possess only glycosylase activity, cleaving the N-glycosidic bond to create an intact AP site.[13] Examples include Uracil-DNA glycosylase (UNG) and single-strand selective monofunctional uracil-DNA glycosylase 1 (SMUG1).
-
Bifunctional Glycosylases: These enzymes have both glycosylase and AP lyase activity. After excising the damaged base, they also incise the DNA backbone at the 3' side of the AP site via a β-elimination reaction.[13] Examples include 8-oxoguanine DNA glycosylase (OGG1) and endonuclease III homolog 1 (NTHL1).
AP Endonuclease 1 (APE1)
APE1 is a crucial enzyme in BER, responsible for processing the AP sites generated by DNA glycosylases.[12] It is a highly efficient enzyme that incises the phosphodiester backbone 5' to the AP site, creating the necessary 3'-OH terminus for DNA polymerase activity.[12][13] The kinetic parameters of APE1 have been extensively studied, revealing a very rapid catalytic rate.
Quantitative Data on Enzyme Kinetics
The efficiency and substrate specificity of the key enzymes in BER are critical for maintaining genomic integrity. The following tables summarize key kinetic parameters for human APE1 and the efficiency of translesion synthesis by various DNA polymerases when encountering an abasic site.
Table 1: Kinetic Parameters of Human APE1
| Substrate | kcat (s-1) | Km (nM) | References |
| Authentic AP site | ≥ 700 | N/A | [15] |
| Tetrahydrofuran (THF) analog | ≥ 700 | N/A | [15] |
| Reduced AP site | ≥ 700 | N/A | [15] |
| (CAG)6 repeat with AP site | 0.011 | 23 | [16] |
Note: The catalytic rate (kchemistry) for APE1 on standard AP sites is faster than the resolution of rapid quench flow instrumentation.
Table 2: Translesion Synthesis (TLS) Efficiency Across an Abasic Site
| Human DNA Polymerase | Primary Nucleotide Inserted | Relative Insertion Efficiency | Extension Capability | References |
| Pol α (B-family) | A (85%) | Severely blocked | Poor | [2][17] |
| Pol δ / PCNA (B-family) | A (58%) | Moderate | Efficient | [2][17] |
| Pol η (Y-family) | T, A | Moderate | Efficient | [2][17][18] |
| Pol ι (Y-family) | T, G, A | High | Poor (stops after insertion) | [2][17] |
| Pol κ (Y-family) | C, A | Low | Poor | [2][17] |
| REV1 (Y-family) | C | Moderate | Poor (stops after insertion) | [2][17] |
Experimental Protocols for Studying Abasic Sites
Protocol 1: Quantification of Abasic Sites in Genomic DNA using the Aldehyde Reactive Probe (ARP) Assay
This protocol describes a widely used method for the detection and quantification of AP sites based on their reaction with an aldehyde-reactive probe (ARP), which contains a biotin tag.
Materials:
-
Genomic DNA sample
-
ARP solution (e.g., N'-(aminooxyacetyl)-N'-(D-biotinoyl)hydrazine)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
-
Positively charged nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., Starting Block)
-
Streptavidin-conjugated Horseradish Peroxidase (Streptavidin-HRP)
-
Chemiluminescent HRP substrate
-
Imaging system
Procedure:
-
DNA Preparation: Isolate genomic DNA using a standard method that avoids high temperatures to prevent the artificial generation of AP sites.[5] Quantify the DNA concentration and purity using a spectrophotometer.
-
ARP Labeling: a. In a microcentrifuge tube, mix 5 µg of genomic DNA with ARP solution to a final concentration of 1-2 mM in TE buffer.[19][20] b. Incubate the reaction at 37°C for 1 hour.[19][20]
-
Purification of Labeled DNA: a. Purify the ARP-labeled DNA by phenol:chloroform extraction followed by ethanol precipitation.[19] b. Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.
-
Dot Blotting: a. Denature the DNA by heating at 95°C for 5 minutes, then immediately place on ice.[19] b. Spot serial dilutions of the labeled DNA onto a positively charged nylon membrane. c. UV-crosslink the DNA to the membrane.[19]
-
Detection: a. Block the membrane with blocking buffer for 1 hour at room temperature.[19] b. Incubate the membrane with a solution of Streptavidin-HRP in blocking buffer for 30-60 minutes at room temperature.[19][21] c. Wash the membrane extensively with a suitable wash buffer (e.g., TBST). d. Apply the chemiluminescent HRP substrate and immediately image the membrane using a suitable imaging system.
-
Quantification: Quantify the signal intensity of the dots and compare to a standard curve generated using DNA with a known number of AP sites.
Experimental Workflow for ARP Assay
Caption: A typical workflow for the quantification of abasic sites using the ARP assay.
Protocol 2: In Vitro Assay for AP Endonuclease Activity
This protocol describes a gel-based assay to measure the incision activity of an AP endonuclease, such as APE1, on a DNA substrate containing a site-specific abasic site.
Materials:
-
Purified AP endonuclease (e.g., recombinant human APE1)
-
Oligonucleotide substrate containing a single abasic site analog (e.g., a tetrahydrofuran [THF] moiety), 5'-end labeled with 32P
-
Complementary unlabeled oligonucleotide
-
Annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0)
-
Reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)
-
Stop buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager system
Procedure:
-
Substrate Preparation: a. Anneal the 32P-labeled oligonucleotide containing the AP site analog with its complementary strand to create a double-stranded DNA substrate.
-
Enzyme Reaction: a. Prepare reaction tubes on ice. b. Add the reaction buffer, followed by the radiolabeled DNA substrate to a final concentration in the low nanomolar range (e.g., 10-50 nM). c. Initiate the reaction by adding the purified AP endonuclease to a final concentration typically lower than the substrate for multiple-turnover kinetics (e.g., 1-5 nM). d. Incubate the reactions at 37°C. e. At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), remove aliquots and quench the reaction by adding them to an equal volume of stop buffer.[22]
-
Analysis of Reaction Products: a. Denature the samples by heating at 95°C for 5 minutes.[22] b. Separate the substrate and the cleaved product by denaturing polyacrylamide gel electrophoresis (PAGE).[8] c. Visualize the gel using a phosphorimager.
-
Data Analysis: a. Quantify the intensity of the bands corresponding to the intact substrate and the cleaved product. b. Calculate the percentage of product formation at each time point. c. Plot the percentage of product versus time to determine the reaction rate.
Biological Consequences and Therapeutic Implications
Mutagenesis
If not repaired, AP sites are a major source of mutagenesis during DNA replication.[2] When a replicative DNA polymerase encounters an AP site, it can stall.[1] To bypass the lesion, specialized translesion synthesis (TLS) polymerases are recruited.[2] These TLS polymerases often insert a nucleotide opposite the non-instructional AP site in a template-independent manner. In E. coli, there is a strong preference for inserting an adenine, known as the "A-rule".[1] In humans, the situation is more complex, with different polymerases showing different insertion preferences (see Table 2).[17] This misincorporation of a base can lead to point mutations in the subsequent round of replication.
Therapeutic Targeting of Abasic Sites
The critical role of the BER pathway, and specifically the processing of AP sites, in cell survival has made it an attractive target for cancer therapy. Many chemotherapeutic agents, such as alkylating agents, induce DNA damage that is processed by BER, leading to the formation of AP sites.[9] Inhibiting the repair of these AP sites can potentiate the cytotoxic effects of these drugs.[9] Strategies being explored include:
-
Inhibition of APE1: Small molecule inhibitors of APE1 are being developed to block the incision of AP sites, leading to an accumulation of these toxic lesions.
-
Targeting AP sites directly: Compounds that bind to and cleave AP sites can create more complex and difficult-to-repair DNA lesions, such as double-strand breaks, enhancing cancer cell death.[21] This approach shows promise for synergizing the effects of drugs like temozolomide, even in mismatch repair-deficient tumors.[21]
References
- 1. Protein-Protein Interactions in Base Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translesion Synthesis Across Abasic Lesions by Human B-family and Y-family DNA Polymerases α, δ, η, ι, κ, and REV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A unified view of base excision repair: lesion-dependent protein complexes regulated by post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efficiency of the translesion synthesis across abasic sites by mitochondrial DNA polymerase is low in mitochondria of 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. DNA Repair - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Depurination - Wikipedia [en.wikipedia.org]
- 8. Characterization of abasic endonuclease activity of human Ape1 on alternative substrates, as well as effects of ATP and sequence context on AP site incision - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct detection and quantification of abasic sites for in vivo studies of DNA damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Number of depurination events - Mammalian tissue culture cell - BNID 100444 [bionumbers.hms.harvard.edu]
- 11. protein.bio.msu.ru [protein.bio.msu.ru]
- 12. mdpi.com [mdpi.com]
- 13. eubopen.org [eubopen.org]
- 14. Kinetics and Thermodynamics of DNA Processing by Wild Type DNA-Glycosylase Endo III and Its Catalytically Inactive Mutant Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transient-state kinetics of apurinic/apyrimidinic (AP) endonuclease 1 acting on an authentic AP site and commonly-used substrate analogs: The effect of diverse metal ions and base mismatches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. APE1 incision activity at abasic sites in tandem repeat sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Translesion synthesis across abasic lesions by human B-family and Y-family DNA polymerases α, δ, η, ι, κ, and REV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of accurate translesion synthesis by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Versatile New Tool to Quantify Abasic Sites in DNA and Inhibit Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stress Marker Detection ARP(Aldehyde Reactive Probe) | CAS 139585-03-8 Dojindo [dojindo.com]
- 21. A method for detecting abasic sites in living cells: Age-dependent changes in base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of Endoribonuclease Active Site of Human Apurinic/Apyrimidinic Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
